1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride
描述
1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with a 4-ethylbenzoyl group at position 3 and a methoxy group at position 5. A piperidine-4-carboxamide moiety is attached at position 4 of the quinoline, with the compound existing as a hydrochloride salt to enhance solubility and bioavailability.
属性
IUPAC Name |
1-[3-(4-ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3.ClH/c1-3-16-4-6-17(7-5-16)24(29)21-15-27-22-9-8-19(31-2)14-20(22)23(21)28-12-10-18(11-13-28)25(26)30;/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBOFWPYXGZDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including quinoline derivatives, piperidine carboxamides, and 4-ethylbenzoyl-containing compounds. Below is a comparative analysis:
Key Comparative Insights
Quinoline vs. Purine/Piperidine Cores: The quinoline scaffold in the target compound may confer distinct electronic and steric properties compared to purine-based otenabant or simpler piperidine derivatives . Quinoline’s aromaticity and planar structure could enhance interactions with hydrophobic binding pockets.
Substituent Effects: 4-Ethylbenzoyl Group: Present in the target compound and analogs, this group likely contributes to lipophilicity and receptor binding. In tebufenozide, it facilitates insecticidal activity via ecdysone receptor agonism . 6-Methoxyquinoline: Compared to 6-fluoroquinoline in , the methoxy group increases electron density and may enhance metabolic stability .
Pharmacological Implications: Piperidine carboxamides (e.g., otenabant) are associated with central nervous system (CNS) targets , whereas quinoline derivatives often exhibit antimicrobial or anti-inflammatory properties . The target compound’s dual scaffold may bridge these applications.
常见问题
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Use methanol-water mixtures (1:1 v/v) to enhance solubility and reaction efficiency.
- Reaction Conditions: Reflux at elevated temperatures (e.g., 80–100°C) for 2–4 hours to ensure complete conversion. Sodium acetate can act as a mild base to stabilize intermediates .
- Purification: Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol or acetonitrile to achieve >95% purity.
Q. How can researchers ensure the purity of the compound post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 reverse-phase column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR Spectroscopy: Confirm structural integrity via H and C NMR, focusing on quinoline (δ 8.5–9.0 ppm) and piperidine (δ 1.5–3.0 ppm) proton signals .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical value).
Q. What spectroscopic techniques are essential for characterizing the compound?
Methodological Answer:
- FT-IR: Identify carbonyl (C=O, ~1680 cm) and methoxy (C-O, ~1250 cm) functional groups.
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Feedback Loops: Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with experimental kinetic studies. Discrepancies in activation energies can be addressed by refining computational models using experimental rate constants .
- Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing data inconsistencies .
Q. How can quantum chemical calculations predict reaction pathways for derivative synthesis?
Methodological Answer:
- Reaction Path Search: Use software like Gaussian or ORCA to simulate intermediates and transition states. For example, calculate the energy barrier for nucleophilic attack on the 4-ethylbenzoyl group to prioritize feasible pathways .
- Solvent Effects: Include implicit solvent models (e.g., PCM) to adjust for polarity-driven stabilization of charged intermediates.
Q. What strategies are effective in studying the compound’s interaction with biological receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with target receptors (e.g., serotonin or kinase receptors). Validate with mutagenesis studies on key binding residues .
- In Vitro Assays: Radioligand binding assays (e.g., H-labeled analogs) to determine values under varying pH and ionic conditions .
Q. How can machine learning optimize synthetic routes for this compound?
Methodological Answer:
- Data-Driven Models: Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. For example, prioritize Pd/C for hydrogenation steps based on yield patterns .
- Active Learning: Iteratively refine models by incorporating failed experimental outcomes to improve accuracy.
Q. What challenges arise in elucidating metabolic pathways, and how can isotopic labeling address them?
Methodological Answer:
- Stable Isotope Tracers: Synthesize C-labeled analogs to track metabolic fate via LC-MS/MS. Focus on hepatic microsomal incubations to identify primary oxidation sites (e.g., methoxy or piperidine groups) .
- Challenges: Differentiate between phase I (oxidation) and phase II (glucuronidation) metabolites using enzymatic inhibition assays.
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